3-Chloro-8-methoxyquinolin-4-OL
Description
Properties
IUPAC Name |
3-chloro-8-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTBXSAXOFOZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651210 | |
| Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16778-22-6 | |
| Record name | 3-Chloro-8-methoxy-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16778-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-8-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 8-Methoxyquinolin-4-Ol
The most straightforward method involves chlorinating 8-methoxyquinolin-4-ol using phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution reaction targets the 3-position of the quinoline ring due to the directing effects of the hydroxyl and methoxy groups.
Procedure :
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Reagents : 8-Methoxyquinolin-4-ol, POCl₃ (excess).
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Conditions : Reflux at 110–140°C for 0.5–2 hours.
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Workup : Quenching with ice-cold NaOH, extraction with ethyl acetate, and purification via silica gel chromatography.
Data Table 1: Optimization of POCl₃-Mediated Chlorination
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 90 | 12 | 85 | >95 |
| 110 | 2 | 45 | 90 |
| 140 | 0.3 | 56 | 88 |
Higher temperatures reduce reaction time but risk decomposition, while prolonged heating at moderate temperatures improves yield.
Alternative Chlorinating Agents
Elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂) offer solvent-free pathways, particularly in industrial settings.
Key Considerations :
-
Solvents : Chlorinated hydrocarbons (e.g., dichloromethane) enhance reagent solubility.
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Catalysts : Iodine or FeCl₃ accelerates chlorination by polarizing the Cl–Cl bond.
Example Protocol :
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Reagents : 8-Methoxyquinolin-4-ol, Cl₂ gas (1.2 equiv), FeCl₃ (5 mol%).
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Conditions : 50°C for 6 hours in dichloromethane.
Modern Catalytic Methods
Palladium-Catalyzed C–H Activation
Transition-metal catalysis enables regioselective chlorination without pre-functionalization. A Pd(II)/Xantphos system selectively activates the 3-position C–H bond, followed by oxidation with CuCl₂.
Advantages :
-
Avoids harsh reagents like POCl₃.
-
Compatible with sensitive functional groups.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times. For example, POCl₃-mediated chlorination completes in 15 minutes at 120°C under microwave conditions, yielding 80% product.
Industrial-Scale Production
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves heat transfer and mixing, critical for exothermic chlorination reactions. A pilot-scale study achieved 92% yield using:
Purification Techniques
Industrial processes prioritize cost-effective purification:
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| POCl₃ (Batch) | 85 | 95 | Moderate | 120 |
| Cl₂/FeCl₃ | 78 | 90 | High | 95 |
| Pd-Catalyzed C–H | 55 | 98 | Low | 300 |
| Microwave-Assisted | 80 | 93 | Moderate | 150 |
Classical POCl₃ routes balance cost and yield, while catalytic methods suit small-scale, high-purity applications.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
3-Chloro-8-methoxyquinolin-4-ol has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in a comparative study of quinoline derivatives, compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) suggesting potent antibacterial effects .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.75 |
| VRE | 0.75 | |
| Other derivatives | Various strains | Varies |
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in models of Parkinson's disease. Research indicates that quinoline derivatives can act as bifunctional agents that bind iron and reduce oxidative stress, which is crucial in neurodegenerative conditions . The introduction of the 8-hydroxy quinoline moiety has been linked to enhanced binding affinity to dopamine receptors, contributing to neuroprotection.
Case Study: Neuroprotective Mechanism
In animal studies, compounds featuring the 8-hydroxy quinoline structure demonstrated significant agonistic activity at dopamine D2/D3 receptors, which are implicated in the pathophysiology of Parkinson's disease. These compounds not only exhibited high binding affinity but also promoted neuroprotection through antioxidant mechanisms .
Anticancer Potential
Quinoline derivatives, including this compound, are being explored for their anticancer properties. The structural features of these compounds allow for interaction with various molecular targets involved in cancer progression. For example, studies have indicated that certain quinoline derivatives can inhibit tumor growth and enhance the efficacy of existing cancer therapies .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Melanoma | Inhibition of cell proliferation |
| Other derivatives | Various cancers | Induction of apoptosis |
Development of Therapeutic Agents
The versatility of this compound extends to its potential use in developing new therapeutic agents. Its ability to target multiple pathways makes it a suitable candidate for combination therapies aimed at treating complex diseases such as cancer and neurodegenerative disorders.
Research Insights
Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound to enhance its bioactivity and reduce toxicity. These modifications aim to improve pharmacokinetic properties while maintaining or enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-Chloro-8-methoxyquinolin-4-OL involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Chloro-8-methoxyquinolin-4-OL and its analogs:
Research Findings from Analogous Compounds
- Coordination Chemistry: 4-Chloroquinolin-8-ol () is documented as a ligand in cobalt phthalocyanine complexes, where the hydroxyl and chlorine groups facilitate axial metal coordination . Methoxy-substituted analogs (e.g., ) may serve as electron-rich ligands for transition metals, though direct studies are absent in the provided evidence.
- Biological Activity: Hydroxyquinoline derivatives are known for antimicrobial and anticancer properties. The methoxy group in this compound could modulate bioavailability compared to hydroxylated analogs .
Biological Activity
3-Chloro-8-methoxyquinolin-4-OL, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and methoxy functional groups, which enhance its reactivity and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: 3-chloro-8-methoxy-1H-quinolin-4-one
- CAS Number: 16778-22-6
- Molecular Formula: C10H8ClNO2
Synthesis Methods:
The synthesis of this compound typically involves:
- Chlorination of 8-methoxyquinoline using agents like thionyl chloride or phosphorus pentachloride.
- Methoxylation to introduce the methoxy group under controlled conditions.
The biological activity of this compound primarily stems from its ability to inhibit key enzymes involved in DNA replication and transcription, notably:
- DNA gyrase
- Topoisomerase
Inhibition of these enzymes disrupts bacterial DNA synthesis, leading to cell death, which is particularly relevant in the context of antimicrobial activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be compared with other quinoline derivatives:
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 0.5 - 2.0 |
| Chloroquine | Antimalarial | 0.01 - 0.1 |
| Quinine | Antimalarial | 0.05 - 0.2 |
The compound has shown promising results against strains of Plasmodium falciparum, suggesting potential as an antimalarial agent.
Case Studies
-
Antimalarial Activity:
A study evaluating various quinoline derivatives found that this compound displayed moderate to high antimalarial activity with IC50 values comparable to established antimalarials like chloroquine . -
Mechanistic Insights:
Research demonstrated that the compound's mechanism involves interference with hematin crystallization, a critical process for malaria parasites, thereby enhancing its therapeutic potential against resistant strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-hydroxyquinoline | Lacks methoxy group | Moderate antibacterial |
| 8-Methoxyquinoline | Lacks chlorine atom | Lower antimalarial effect |
| 4-Hydroxyquinoline | Lacks both chlorine and methoxy | Minimal activity |
The presence of both chlorine and methoxy groups in this compound enhances its biological reactivity and efficacy compared to its analogs.
Q & A
Q. What are the common synthetic routes for 3-Chloro-8-methoxyquinolin-4-OL, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization and halogenation steps. A validated approach for analogous chloroquinoline derivatives involves:
- Step 1 : Condensation of substituted anilines with methoxy-bearing precursors to form the quinoline backbone.
- Step 2 : Chlorination using agents like POCl₃ or SOCl₂ at controlled temperatures (60–80°C) to introduce the chloro substituent .
- Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry DMF). For example, 5-chloroquinolin-8-ol synthesis achieved 85% yield under anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For methoxyquinoline analogs, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
- X-ray Crystallography : Resolves structural ambiguities. Software like SHELXL refines crystal structures using intensity data .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉ClNO₂ at m/z 226.03) .
Q. How can researchers purify this compound effectively?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates chloro-methoxy derivatives .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges : Polymorphism, solvent inclusion, or poor diffraction due to flexible methoxy groups.
- Solutions :
Q. How to design experiments to study the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies : Monitor hydrolysis rates in acidic/basic buffers (pH 2–12) via UV-Vis spectroscopy.
- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition thresholds.
- Electrochemical Profiling : Cyclic voltammetry in acetonitrile reveals redox-active sites (e.g., quinoline ring oxidation) .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
